2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid
Overview
Description
“2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid” is a compound with the CAS Number: 1404828-76-7 . It has a molecular weight of 246.31 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is “2-[(tert-butoxycarbonyl)amino]-4-(dimethylamino)butanoic acid” and its InChI Code is "1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15)" . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.31 . It is typically stored at a temperature of 4°C . The compound is usually in the form of a powder .Scientific Research Applications
Application 1: Dipeptide Synthesis
- Summary of the Application: This compound is used in the synthesis of dipeptides. It is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which are used as starting materials in dipeptide synthesis .
- Methods of Application or Experimental Procedures: The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
- Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .
Application 2: Chiral Separation
- Summary of the Application: This compound is used in the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its (2S,4R) isomer . This is an important intermediate for the anti-HCV drug Velpatasvir .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results or Outcomes: The chiral separation process developed eliminates the need for salinization and dissociation processes and several organic solvents with water .
For instance, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
For instance, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKMUOMXRLSQDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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